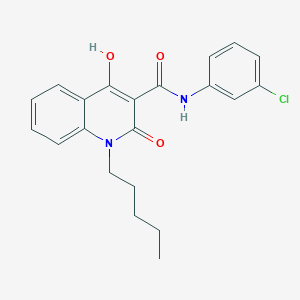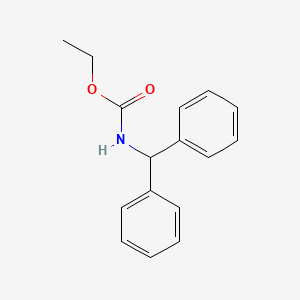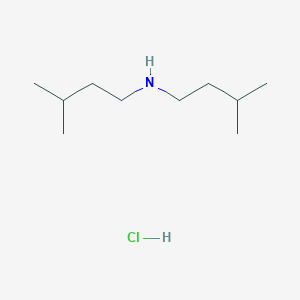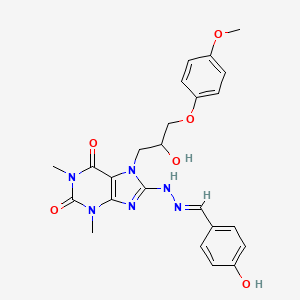![molecular formula C12H12N2O2 B15081999 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic anhydride to yield the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The exact mechanism of action for 5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of an oxadiazole ring.
5-(4-methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.
Uniqueness
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-12(16-14-9)8-7-10-5-3-4-6-11(10)15-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
PEDFHEMERHLMFM-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NOC(=N1)/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=NOC(=N1)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)

![1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B15081929.png)

![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)
![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)

![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)



